1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid

Physicochemical characterization Ionization state prediction Bioavailability optimization

1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid (CAS 1060801-30-0, C9H10N2O2, MW 178.19) is a heterocyclic α-amino acid analog comprising a 6-aminopyridine ring linked through C3 to a cyclopropane-1-carboxylic acid unit. Predicted physicochemical properties include an acid pKa of 3.75, a LogD(pH 7.4) of -1.72, and a polar surface area of 76.21 Ų.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12631026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=C(C=C2)N)C(=O)O
InChIInChI=1S/C9H10N2O2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H2,10,11)(H,12,13)
InChIKeyXFYAKZJUFOZTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid: Structural Identity and Physicochemical Baseline for Research Procurement


1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid (CAS 1060801-30-0, C9H10N2O2, MW 178.19) is a heterocyclic α-amino acid analog comprising a 6-aminopyridine ring linked through C3 to a cyclopropane-1-carboxylic acid unit. Predicted physicochemical properties include an acid pKa of 3.75, a LogD(pH 7.4) of -1.72, and a polar surface area of 76.21 Ų [1]. It is commercially supplied at ≥98% purity [2]. The compound serves as a scaffold and synthetic intermediate for kinase inhibitors, GABAA receptor modulators, and CCR5 antagonist programs, with documented use in p21-activated kinase (PAK) and nicotinamide phosphoribosyltransferase (NAMPT) inhibitor patents [3].

Why Generic Substitution of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid with In-Class Analogs Carries Quantifiable Risk


Substituting this compound with structurally similar cyclopropane carboxylic acids or aminopyridine derivatives without confirming identity risks functional failure in synthetic sequences and biological assays. The 3-substitution pattern of the cyclopropane on the pyridine ring, combined with the 6-amino group, produces a unique combination of hydrogen bond donor count (2 HBD), acid pKa (3.75), and LogD profile (-1.72 at pH 7.4) that differs quantitatively from both the non-amino pyridyl analog (1 HBD, XLogP3 0.7) and the 2-substituted isomer (predicted pKa 3.96) [1]. Loss of the cyclopropane ring, as in 6-aminonicotinic acid, reduces molecular weight by ~40 g/mol and alters the LogP from -0.89 to +1.4, fundamentally changing lipophilicity-dependent properties [2]. These measurable property differences translate into divergent synthetic reactivity (amide coupling rates, solubility) and biological target engagement profiles (PAK4 vs. GABAA receptor selectivity), making informed procurement essential.

Quantitative Differentiation of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid: Comparator-Based Evidence Guide


Acid pKa Shift: Enhanced Ionization vs. the 2-Substituted Aminopyridinyl Isomer

The target compound, 1-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid, exhibits a predicted acid pKa of 3.75 (JChem), while the 2-substituted isomer (1S,2S)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid shows a predicted pKa of 3.96±0.11 [1]. This difference of approximately 0.21 pKa units indicates the target compound is more extensively ionized at physiological pH, yielding a higher proportion of carboxylate anion. In contrast, the non-amino analog 1-(pyridin-3-yl)cyclopropanecarboxylic acid lacks the amino group entirely and has a hydrogen bond donor count of 1 versus 2 for the target [2].

Physicochemical characterization Ionization state prediction Bioavailability optimization

Lipophilicity Divergence: LogD(pH 7.4) and Log P Comparison vs. Non-Amino Pyridyl Analog and Parent Aminonicotinic Acid

The target compound has a predicted LogD(pH 7.4) of -1.72 and Log P of -0.89, reflecting strong hydrophilicity driven by the 6-amino substituent and carboxylic acid group [1]. The non-amino analog 1-(pyridin-3-yl)cyclopropanecarboxylic acid has an XLogP3 of 0.7, a difference of approximately 1.6 log units toward greater lipophilicity [2]. The non-cyclopropane parent 6-aminonicotinic acid exhibits XLogP3 of 1.4—a shift of over 2.3 log units more lipophilic than the target compound—indicating the cyclopropane ring significantly depresses Log P relative to the planar aromatic acid [3].

Lipophilicity profiling ADME property prediction Fragment-based drug design

Hydrogen-Bond Donor Capacity: Differentiating Target Compound from Non-Amino Pyridyl Analog for Receptor Binding

The target compound possesses two hydrogen-bond donors (2 HBD) derived from the carboxylic acid OH and the 6-amino group on the pyridine ring, whereas the directly comparable non-amino analog 1-(pyridin-3-yl)cyclopropanecarboxylic acid has only one HBD [1][2]. This additional donor is critical for forming key interactions with biological targets: patent disclosures for cyclopropyl derivatives incorporating the 6-aminopyridin-3-yl motif describe hydrogen-bonding between the 6-amino group and kinase hinge residues in PAK4 and NAMPT inhibitor programs [3].

Hydrogen-bond donor count Structure-activity relationships Kinase inhibitor design

Polar Surface Area: Impact on CNS Multiparameter Optimization Score vs. Non-Cyclopropane Parent Acid

The target compound has a predicted topological polar surface area (TPSA) of 76.21 Ų, identical to 6-aminonicotinic acid (76.2 Ų) [1][2]. However, the target compound achieves this TPSA at a higher molecular weight (178.19 vs. 138.12 g/mol) and with a cyclopropane ring that introduces conformational restraint. The non-amino pyridyl analog has a TPSA of 50.2 Ų (estimated from 3 HBA without amino contribution), substantially lower. Crucially, the target compound satisfies Lipinski's Rule of Five (TPSA <140 Ų, MW <500, HBD ≤5, LogP <5) [1], making it a rule-of-five-compliant fragment for oral bioavailability programs.

CNS drug design Polar surface area Blood-brain barrier penetration

Synthetic Utility Provenance: Intermediate Role in Kinase Inhibitor Patent Programs

Ethyl 2-(6-aminopyridin-3-yl)cyclopropanecarboxylate—the ethyl ester of a closely related analog—is explicitly synthesized in Karyopharm Therapeutics' patent US20180244660A1 as an intermediate for preparing PAK4 and NAMPT kinase inhibitors [1]. The synthetic procedure reports use of sodium hydride and trimethyl sulfoxonium iodide for cyclopropanation of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate, achieving purification by silica gel chromatography with 30% EtOAc/petroleum ether. In contrast, the non-amino analog 1-(pyridin-3-yl)cyclopropanecarboxylic acid has no documented role in kinase inhibitor patents and is described with 'no documented research on mechanism of action' . Preliminary pharmacological screening also indicates the compound can serve as a CCR5 antagonist for treating HIV infection, asthma, and autoimmune diseases [2].

Synthetic intermediate Kinase inhibitor Patent evidence

Conformational Restraint from Cyclopropane Ring: Effect on Molecular Flexibility vs. Non-Cyclopropane Aminonicotinic Acid

The target compound incorporates a cyclopropane ring attached at the 1-position to the pyridine ring, which restricts bond rotation and partially shields the adjacent carboxylic acid. The number of rotatable bonds is 2 for both the target compound and 6-aminonicotinic acid [1]. However, the cyclopropane ring introduces sp³ character and steric hindrance not present in the fully planar 6-aminonicotinic acid. Amide derivatives of trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been optimized to nanomolar NAMPT inhibitors (IC₅₀ = 0.0051 μM) with in vivo efficacy in HT-1080 mouse xenograft models [2], demonstrating that the cyclopropane-containing scaffold can achieve potent cellular activity and preclinical efficacy.

Conformational analysis Metabolic stability Scaffold design

Research and Industrial Application Scenarios for 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: PAK4/NAMPT Kinase Inhibitor Lead Optimization Programs

Teams pursuing p21-activated kinase 4 (PAK4) or nicotinamide phosphoribosyltransferase (NAMPT) inhibition can directly utilize this compound as a validated synthetic intermediate. The Karyopharm patent US20180244660A1 establishes the synthetic route from the ethyl ester derivative, and the 6-amino group provides a hydrogen-bond donor essential for kinase hinge-region binding interactions not available from non-amino pyridyl analogs [1]. The compound's polar surface area (76.21 Ų) and lipophilicity (LogD pH 7.4 = -1.72) position it as a favorable fragment-like starting point with physicochemical properties suitable for both oral bioavailability optimization and parenteral formulation development.

CCR5 Antagonist Development for HIV and Inflammatory Disease Indications

Preliminary pharmacological screening has identified this compound's potential as a CCR5 antagonist scaffold for treating HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The enhanced hydrogen-bond donor capacity (2 HBD vs. 1 HBD for non-amino pyridyl analog) may provide key interactions with CCR5 receptor residues, while the cyclopropane ring introduces conformational constraint that can improve target selectivity relative to flexible aminonicotinic acid-based antagonists.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 178.19 g/mol, LogP of -0.89, and full compliance with Lipinski's Rule of Five, this compound meets all fragment-likeness criteria (MW <300, ClogP <3, HBD ≤3, HBA ≤3) [1]. It can serve as a fragment hit for multiple target classes including kinases, GPCRs (CCR5), and GABAA receptors. Procurement for fragment library construction is justified by the differentiated combination of low lipophilicity (LogP -0.89 vs. +1.4 for 6-aminonicotinic acid) and the presence of both hydrogen-bond donor and acceptor functionality at defined geometry.

Chemical Biology Tool Compound Derivatization

The carboxylic acid functionality enables straightforward amide coupling for generating tool compounds with diverse amine capping groups. The validated synthetic route reported in US20180244660A1 confirms feasibility of ester and amide derivatization from this scaffold [1]. Researchers requiring kinase inhibitor tool compounds with defined linker chemistry (e.g., for PROTAC design or affinity chromatography resin coupling) benefit from the orthogonal reactivity of the 6-amino group and carboxylic acid, allowing sequential functionalization without protecting group manipulation.

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